1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene
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Overview
Description
1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene is an organic compound with the molecular formula C9H10BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, methoxymethoxy, and methyl groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene can be synthesized through a multi-step process involving the introduction of the bromine, fluorine, methoxymethoxy, and methyl groups onto the benzene ring. One common method involves the following steps:
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Methoxymethoxylation: The methoxymethoxy group can be introduced through the reaction of the corresponding hydroxyl group with methoxymethyl chloride in the presence of a base like sodium hydride.
Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors with controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Products like 1-azido-2-fluoro-4-(methoxymethoxy)-5-methylbenzene or 1-thio-2-fluoro-4-(methoxymethoxy)-5-methylbenzene.
Oxidation: 1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzoic acid.
Reduction: 2-Fluoro-4-(methoxymethoxy)-5-methylbenzene.
Scientific Research Applications
1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with proteins, nucleic acids, or other biomolecules. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-fluoro-4-methoxybenzene: Lacks the methoxymethoxy group, which affects its reactivity and applications.
2-Bromo-5-fluorophenol: Contains a hydroxyl group instead of the methoxymethoxy group, leading to different chemical properties and uses.
1-Bromo-2-fluoro-4-methylbenzene: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-6-3-7(10)8(11)4-9(6)13-5-12-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIELDUAWUZJZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCOC)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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